Anthra(2,3-b)oxirene-3,8-dione, 1a,2,2a,8a,9,9a-hexahydro-1a-methyl-
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Overview
Description
Anthra(2,3-b)oxirene-3,8-dione, 1a,2,2a,8a,9,9a-hexahydro-1a-methyl- is a complex organic compound with a unique structure that includes an oxirene ring fused to an anthraquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthra(2,3-b)oxirene-3,8-dione, 1a,2,2a,8a,9,9a-hexahydro-1a-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxirene ring and the anthraquinone core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Anthra(2,3-b)oxirene-3,8-dione, 1a,2,2a,8a,9,9a-hexahydro-1a-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxirene ring or the anthraquinone core.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
Scientific Research Applications
Anthra(2,3-b)oxirene-3,8-dione, 1a,2,2a,8a,9,9a-hexahydro-1a-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Anthra(2,3-b)oxirene-3,8-dione, 1a,2,2a,8a,9,9a-hexahydro-1a-methyl- involves its interaction with specific molecular targets. The oxirene ring and anthraquinone core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler compound with a similar core structure but without the oxirene ring.
Oxirene derivatives: Compounds with an oxirene ring but different substituents.
Uniqueness
Anthra(2,3-b)oxirene-3,8-dione, 1a,2,2a,8a,9,9a-hexahydro-1a-methyl- is unique due to its combined oxirene and anthraquinone structure, which imparts distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
71173-51-8 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
12-methyl-13-oxatetracyclo[8.5.0.03,8.012,14]pentadeca-3,5,7-triene-2,9-dione |
InChI |
InChI=1S/C15H14O3/c1-15-7-11-10(6-12(15)18-15)13(16)8-4-2-3-5-9(8)14(11)17/h2-5,10-12H,6-7H2,1H3 |
InChI Key |
MFABPXKHKBXOAA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3C(CC1O2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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